2-Chloro-2-methyloxirane

Description

Significance of Epoxides as Fundamental Building Blocks in Organic Synthesis

Epoxides, or oxiranes, are a class of cyclic ethers characterized by a strained three-membered ring containing two carbon atoms and one oxygen atom. This significant ring strain, estimated at approximately 13 kcal/mol, renders them considerably more reactive than their acyclic ether counterparts. wikipedia.org This inherent reactivity makes epoxides exceptionally valuable and versatile building blocks in the field of organic synthesis. wikipedia.orgorganicchemistrytutor.com

The primary mode of reactivity for epoxides involves ring-opening reactions, which can be initiated by a wide array of nucleophiles, including alcohols, water, amines, and thiols. wikipedia.org These reactions lead to the formation of 1,2-difunctionalized compounds, where two new functional groups are introduced onto adjacent carbon atoms. A key feature of epoxide ring-opening is the stereospecificity of the reaction. For instance, nucleophilic attack often proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack and leading to products with a trans-configuration. transformationtutoring.commasterorganicchemistry.com This predictable stereochemical outcome is a powerful tool for controlling the three-dimensional arrangement of atoms in a target molecule. The ability to introduce diverse functionalities with stereocontrol has solidified the role of epoxides as crucial intermediates in the synthesis of a vast range of complex organic molecules, including pharmaceuticals, natural products, and polymers. atamanchemicals.comorgsyn.org

The Unique Role of Halogenation in Modulating Epoxide Reactivity and Selectivity

Under acidic conditions, the ring-opening of an unsymmetrical epoxide typically proceeds via an SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state. transformationtutoring.comlibretexts.org Conversely, under basic or nucleophilic conditions, the reaction generally follows an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon atom. transformationtutoring.com The presence of a halogen can further direct the regioselectivity of these reactions.

Positioning 2-Chloro-2-methyloxirane within the Landscape of Contemporary Halogenated Oxirane Chemistry Research

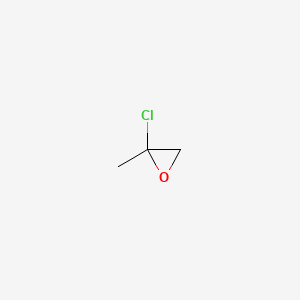

This compound is a specific halogenated epoxide with the chemical formula C₃H₅ClO. nih.gov Its structure is notable for featuring a chlorine atom and a methyl group attached to the same tertiary carbon atom of the oxirane ring. This particular arrangement of substituents makes it a subject of interest for investigating the interplay of steric and electronic effects on epoxide reactivity.

The tertiary carbon atom in this compound is a key feature, as tertiary carbons in epoxides can stabilize a developing positive charge, favoring an SN1-type ring-opening mechanism under acidic conditions. libretexts.org Therefore, the reaction of this compound with nucleophiles under acidic catalysis is expected to occur preferentially at this tertiary carbon.

While specific, widespread applications of this compound are not extensively documented in readily available literature, its structural motifs suggest its potential as a specialized building block in organic synthesis. The combination of a reactive epoxide ring, a tertiary carbon center, and a chlorine atom provides multiple avenues for synthetic transformations, allowing for the introduction of complex functionalities in a controlled manner.

Below is a table detailing some of the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₅ClO |

| Molecular Weight | 92.52 g/mol |

| Exact Mass | 92.0028925 Da |

| InChIKey | RRUZNUBGRZKRNR-UHFFFAOYSA-N |

| SMILES | CC1(CO1)Cl |

| CAS Number | 5950-21-0 |

Data sourced from PubChem CID 15120421. nih.gov

The synthesis of such a compound would likely follow established methods for epoxide formation, such as the intramolecular cyclization of a corresponding halohydrin, in this case, 1-chloro-2-methyl-2-propanol. This precursor can be synthesized from 2-methyl-3-chloropropene. google.com The treatment of the halohydrin with a base would then induce an intramolecular SN2 reaction to form the epoxide ring. organicchemistrytutor.comtransformationtutoring.com

Structure

3D Structure

Properties

CAS No. |

5950-21-0 |

|---|---|

Molecular Formula |

C3H5ClO |

Molecular Weight |

92.52 g/mol |

IUPAC Name |

2-chloro-2-methyloxirane |

InChI |

InChI=1S/C3H5ClO/c1-3(4)2-5-3/h2H2,1H3 |

InChI Key |

RRUZNUBGRZKRNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Chloro 2 Methyloxirane and Congeners

Established and Evolving Epoxidation Strategies

Epoxidation, the formation of an epoxide ring from an alkene, stands as a cornerstone for the synthesis of 2-chloro-2-methyloxirane. Various reagents and catalytic systems have been developed to facilitate this transformation efficiently.

Peroxycarboxylic Acid-Mediated Epoxidation

Peroxycarboxylic acids are widely utilized reagents for the epoxidation of alkenes. libretexts.orglibretexts.org The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond of the alkene. libretexts.orgleah4sci.com A commonly employed reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA), which is a relatively stable crystalline solid, making it convenient for laboratory use. libretexts.orglibretexts.org The reaction is typically carried out in a nonaqueous solvent like dichloromethane (B109758) to prevent the hydrolysis of the resulting epoxide. libretexts.orglibretexts.org

The epoxidation of 3-chloro-2-methylpropene (B57409) with a peroxyacid such as m-CPBA in dichloromethane at low temperatures (0–5°C) for an extended period (12–24 hours) can yield this compound. The product can then be purified by fractional distillation under reduced pressure. The stereochemistry of the starting alkene is retained in the epoxide product, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide. libretexts.orgmasterorganicchemistry.com The reaction rate is influenced by the nucleophilicity of the alkene, with more electron-rich double bonds reacting faster. libretexts.orglibretexts.org

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

| Acid-catalyzed epoxidation | 3-chloro-2-methylpropene | m-chloroperbenzoic acid | Dichloromethane, 0–5°C, 12–24 hours | Not specified | A common laboratory method. |

Dioxirane-Based Epoxidation Techniques, Including Dimethyldioxirane (B1199080) (DMD)

Dioxiranes, such as dimethyldioxirane (DMD), are powerful and highly reactive oxygen-atom transfer agents used for the epoxidation of a wide range of alkenes. lookchem.comwikipedia.org DMD is often generated in situ from potassium peroxymonosulfate (B1194676) (caroate) and acetone. lookchem.com Epoxidations with DMD are typically fast, stereospecific, and produce high yields of the corresponding epoxides under neutral conditions. orgsyn.org This method is particularly advantageous for sensitive epoxides that might undergo ring-opening under the acidic conditions of peroxycarboxylic acid epoxidation. orgsyn.org

The reaction kinetics of DMD epoxidation are first-order with respect to both the alkene and the dioxirane (B86890). lookchem.comresearchgate.net The reaction is sensitive to steric effects, with cis-alkenes often exhibiting higher reactivity than their trans counterparts. lookchem.comresearchgate.net The use of isolated dioxiranes, while possible, is often less convenient than in situ generation. lookchem.com

Intramolecular Cyclization via Dehydrohalogenation

An alternative and widely used approach for the synthesis of epoxides, including this compound, is the intramolecular cyclization of halohydrin precursors through a dehydrohalogenation reaction. wikipedia.org This method involves the removal of a hydrogen halide from a molecule. wikipedia.org

Generation from Halohydrin Precursors

The most common laboratory preparation of this compound involves the epoxidation of methallyl chloride (3-chloro-2-methylpropene). This process often proceeds through a halohydrin intermediate. A typical procedure involves reacting methallyl chloride with N-bromosuccinimide (NBS) in an aqueous medium, followed by the addition of a base like sodium hydroxide. chemicalbook.com The initial reaction with NBS and water forms a bromohydrin. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis, where the deprotonated hydroxyl group displaces the adjacent halide to form the epoxide ring. chemicalbook.com This method has been reported to yield this compound in moderate yields (around 47%) after purification by vacuum distillation. chemicalbook.com

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

| Epoxidation of Methallyl Chloride | Methallyl chloride | N-bromosuccinimide, NaOH | Aqueous, Room Temperature to 25°C | 47 | A common and straightforward synthesis. |

Halohydrin dehalogenases are enzymes that can also catalyze the formation of epoxides from halohydrins. nih.gov These enzymes facilitate the nucleophilic displacement of a halogen by a vicinal hydroxyl group. nih.gov

Mechanistic Analysis of Base-Catalyzed Epoxide Formation

The base-catalyzed formation of an epoxide from a halohydrin is a classic example of an intramolecular Williamson ether synthesis, which proceeds via an S_N2 mechanism. saskoer.cayoutube.com The base, typically a hydroxide, deprotonates the hydroxyl group of the halohydrin to form an alkoxide. saskoer.cayoutube.com This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom bearing the halogen. saskoer.ca The halogen is displaced as a halide ion, and the three-membered epoxide ring is formed. saskoer.ca For this reaction to occur efficiently, the hydroxyl group and the halogen must be in an anti-periplanar conformation to allow for backside attack, which is characteristic of the S_N2 reaction. youtube.com

Asymmetric Synthesis of Chiral Halogenated Oxiranes

The synthesis of chiral epoxides is of significant interest due to their utility as building blocks in the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. nih.gov Several strategies have been developed for the asymmetric synthesis of chiral halogenated oxiranes.

One approach involves the transformation of optically active 2-chloroalkanoic acids, which can be derived from amino acids. orgsyn.org This method proceeds via the reduction of the carboxylic acid to a 2-chloroalkan-1-ol, followed by intramolecular cyclization to the corresponding alkyloxirane with inversion of configuration at the stereocenter. orgsyn.org This route provides access to (R)-alkyloxiranes from (S)-2-chloroalkanoic acids. orgsyn.org

Catalytic asymmetric epoxidation represents another powerful tool. While not specifically detailed for this compound in the provided search results, general methods for asymmetric epoxidation of alkenes are well-established. These often involve the use of chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemical outcome of the epoxidation reaction. nih.govyoutube.com For instance, chiral ketone-catalyzed asymmetric epoxidation of olefins has been developed. wikipedia.org These methods can provide high enantiomeric excess of the desired epoxide.

Chemo-catalytic Asymmetric Epoxidation of Prochiral Olefins

Asymmetric epoxidation of prochiral olefins is a powerful strategy for producing optically active epoxides. bohrium.com This approach involves the use of a chiral catalyst to control the facial selectivity of the oxygen transfer to the double bond, resulting in the preferential formation of one enantiomer over the other.

Chiral ketones have emerged as effective organocatalysts for the asymmetric epoxidation of a wide range of olefins, including unfunctionalized trans- and trisubstituted alkenes. bohrium.comresearchgate.net The active oxidizing species in these reactions are chiral dioxiranes, which are typically generated in situ from the ketone and a stoichiometric oxidant like potassium peroxymonosulfate (Oxone). bohrium.comwikipedia.org The mechanism involves the transfer of an oxygen atom from the chiral dioxirane to the alkene via a spiro transition state, which accounts for the observed enantioselectivity. wikipedia.org

A notable example is the fructose-derived ketone developed by Shi and coworkers, which has demonstrated high reactivity and enantioselectivity for various olefins. bohrium.comscispace.com The efficiency of these catalytic systems can be sensitive to reaction conditions, such as pH. For instance, the epoxidation of trans-β-methylstyrene using a fructose-derived ketone showed a significant rate increase at a higher pH (around 10) while maintaining high enantioselectivity (90-92% ee). scispace.com The design of the chiral ketone is crucial for achieving high enantioselectivity. Key features include the proximity of stereogenic centers to the carbonyl group and the presence of electron-withdrawing groups to activate the carbonyl for dioxirane formation. scispace.com Ketones with fused oxazolidinone structures have been synthesized and shown to give high yields and enantiomeric excesses (ee's) with low catalyst loading (1-5 mol %). nih.gov The incorporation of fluorine into the ketone structure can also enhance the reactivity of the resulting dioxirane. lboro.ac.uk

While significant progress has been made, the asymmetric epoxidation of cis-olefins has been more challenging. organic-chemistry.org However, specific chiral ketones have been developed that can provide high enantioselectivity for certain cis-olefins. organic-chemistry.org

Table 1: Asymmetric Epoxidation of Olefins Catalyzed by Chiral Ketones

| Olefin Substrate | Chiral Ketone Catalyst | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| trans-β-Methylstyrene | Fructose-derived ketone | Oxone | 90-92% | - | scispace.com |

| cis-β-Methylstyrene | Ketone 2 | Oxone | 91% | 87% | organic-chemistry.org |

| Various | Ketones with fused oxazolidinone | Oxone | High | High | nih.gov |

Data not available for all fields.

Chiral manganese(III)-salen complexes are another important class of catalysts for the asymmetric epoxidation of unfunctionalized olefins. nih.govnih.gov These complexes can be used in both homogeneous and heterogeneous systems. nih.gov A significant advantage of some of these systems is the ability to use environmentally benign oxidants like hydrogen peroxide. nih.gov

The catalytic activity and enantioselectivity of Mn(III)-salen complexes can be influenced by several factors, including the structure of the salen ligand, the choice of axial ligand, and the reaction solvent. rsc.org For instance, the immobilization of oligomeric (salen)Mn(III) complexes on layered double hydroxides (LDH) has been shown to create robust and recyclable catalysts. nih.gov In these systems, the chirality of both the salen ligand and a tartrate linker can influence the enantioselectivity of the epoxidation, with matching chiral configurations often leading to enhanced ee values. nih.govresearchgate.net

Homogeneous Mn(III)-salen catalyzed epoxidations using hydrogen peroxide in water have been developed as a green protocol. nih.gov The use of a surfactant, such as diethyltetradecylamine N-oxide (AOE-14), can facilitate the reaction in an aqueous medium, leading to good to excellent ee values (up to 95%) for various reactive alkenes. nih.gov

Table 2: Asymmetric Epoxidation of Alkenes with Mn(III)-Salen Complexes

| Alkene Substrate | Catalyst System | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Unfunctionalized Olefins | Oligomeric (salen)Mn(III) on LDH | - | Enhanced with matching chirality | nih.gov |

| Various Reactive Alkenes | (salen)Mn(III) / AOE-14 | H₂O₂ in H₂O | Up to 95% | nih.gov |

| Styrene (B11656) | Achiral Mn(III) salen complexes | NaOCl or PhIO | - | rsc.org |

Data not available for all fields.

Bio-catalytic Routes to Enantiopure Halogenated Epoxides

Biocatalysis offers an attractive alternative to traditional chemical methods for the synthesis of enantiopure compounds, often providing high selectivity under mild reaction conditions. csic.es Enzymes such as monooxygenases, peroxidases, epoxide hydrolases, and lipases have been successfully employed in the synthesis of chiral halogenated epoxides. wikipedia.orgcsic.esnih.gov

Monooxygenases and peroxidases are capable of directly inserting an oxygen atom across the double bond of an olefin to form an epoxide. csic.esnih.gov Toluene monooxygenases, for example, have been shown to catalyze the epoxidation of various alkenes and chloroalkenes. nih.govresearchgate.net The enantiomeric purity of the resulting epoxides can vary significantly depending on the specific enzyme and substrate, with ee values ranging from 54% to over 90%. nih.govresearchgate.net For instance, E. coli expressing the cloned toluene-4-monooxygenase (T4MO) from Pseudomonas mendocina KR1 can oxidize a range of alkenes to their corresponding epoxides. nih.gov

Unspecific peroxygenases (UPOs) are another class of enzymes that can catalyze the epoxidation of terminal alkenes using hydrogen peroxide as the oxidant. csic.es These robust extracellular enzymes have been shown to be effective for the epoxidation of long-chain terminal alkenes. csic.es The selectivity of UPOs can vary, with some enzymes like the one from Marasmius rotula (MroUPO) showing high selectivity for epoxidation over hydroxylation. csic.es

Table 3: Enzyme-Catalyzed Direct Epoxidation of Alkenes

| Enzyme | Substrate | Enantiomeric Excess (ee) of Epoxide | Reference |

|---|---|---|---|

| Toluene Monooxygenases | Various alkenes and chloroalkenes | 54% to >90% | nih.govresearchgate.net |

| Unspecific Peroxygenase (MroUPO) | Long-chain terminal alkenes | High selectivity for epoxidation | csic.es |

Epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to their corresponding diols. In the case of a racemic epoxide, enantioselective hydrolysis can be used as a kinetic resolution strategy. One enantiomer of the epoxide is preferentially hydrolyzed, leaving the unreacted epoxide enantiomer in high enantiomeric excess. elsevierpure.com

Bacterial epoxide hydrolases have demonstrated utility in this regard. For example, the epoxide hydrolase from Sphingomonas sp. HXN-200 has been used for the highly enantioselective hydrolysis of alicyclic meso-epoxides. nih.gov A newly isolated strain of Sphingopyxis sp. has shown novel epoxide hydrolase activity for the enantioselective hydrolysis of racemic styrene oxide and its chlorinated derivatives. elsevierpure.com This biocatalyst was able to produce (S)-2-chlorostyrene oxide with 99.9% ee and a 39.3% yield from the racemic substrate. elsevierpure.com

Table 4: Enantioselective Hydrolysis of Racemic Epoxides by Epoxide Hydrolase

| Epoxide Substrate | Enzyme Source | Product (Unreacted Epoxide) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Racemic 2-chlorostyrene (B146407) oxide | Sphingopyxis sp. | (S)-2-chlorostyrene oxide | 99.9% | 39.3% | elsevierpure.com |

| Cyclohexene oxide | Sphingomonas sp. HXN-200 | Corresponding trans-diol | High | High | nih.gov |

Lipases are versatile enzymes commonly used in kinetic resolutions. organic-chemistry.orgnih.gov In the context of producing enantiopure epoxides, lipases are typically used to resolve a racemic mixture of a precursor alcohol. One enantiomer of the alcohol is selectively acylated, allowing for the separation of the acylated and unacylated enantiomers. This approach can be part of a synthetic route to chiral epoxides.

A more advanced strategy is dynamic kinetic resolution (DKR), which combines the enantioselective acylation by a lipase (B570770) with the in situ racemization of the unreacted alcohol enantiomer. organic-chemistry.org This overcomes the 50% theoretical yield limitation of a standard kinetic resolution. A combination of a lipase, such as that from Pseudomonas cepacia, and a ruthenium complex for racemization has been successfully applied to the DKR of allylic alcohols, producing homochiral allylic acetates in high yields and excellent enantiomeric purity (>99% ee). organic-chemistry.org These chiral allylic acetates can then be converted to the corresponding enantiopure epoxides. Lipase-catalyzed kinetic resolutions have been applied to a wide variety of aryl and aliphatic alcohols. organic-chemistry.orgmdpi.commdpi.com

Table 5: Lipase-Mediated Kinetic Resolution

| Substrate | Lipase | Method | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Racemic allylic alcohols | Pseudomonas cepacia lipase & Ru complex | Dynamic Kinetic Resolution | >99% (for acetate) | 81-88% | organic-chemistry.org |

| (R,S)-Flurbiprofen | Candida antarctica lipase B | Kinetic Resolution (Esterification) | 89.6% (for ester) | - | nih.gov |

| Aryltrimethylsilyl chiral alcohols | Various lipases | Kinetic Resolution (Transesterification) | >99% | Up to 49% | mdpi.com |

Data not available for all fields.

Kinetic Resolution Strategies for Racemic this compound and Related Oxiranes

Kinetic resolution is a pivotal technique for the separation of racemic compounds, including chiral oxiranes. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess. One of the most effective and widely adopted methods for the resolution of terminal epoxides is the hydrolytic kinetic resolution (HKR).

The HKR process, notably catalyzed by chiral (salen)Co(III) complexes, provides both the unreacted epoxide and the corresponding 1,2-diol product in highly enantioenriched forms from inexpensive racemic starting materials. acs.orgnih.gov A key advantage of this methodology is its practicality; it utilizes water as a reactant, requires low catalyst loadings (typically 0.2–2.0 mol %), and the catalyst itself is commercially available and recyclable. acs.orgnih.gov

The mechanism involves a cooperative bimetallic catalysis where the chiral (salen)Co-X complex (where X can be OAc, OTs, or Cl) is converted to a (salen)Co-OH species during the reaction. acs.orgnih.gov This active catalyst then selectively hydrolyzes one enantiomer of the epoxide. The reaction exhibits exceptionally high selectivity factors (k_rel), often exceeding 50 and in some instances surpassing 200, for a broad spectrum of terminal epoxides with varied steric and electronic properties. acs.orgnih.govacs.org This high selectivity ensures that the remaining, unreacted epoxide can be recovered with enantiomeric excess (ee) values often greater than 99%. acs.org

The scope of the HKR is extensive, encompassing aliphatic, aromatic, and functionalized terminal epoxides. For example, the resolution of epichlorohydrin (B41342) using a novel bimetallic chiral Co(salen) complex can be achieved with high efficiency. tandfonline.com Similarly, substrates like styrene oxide and glycidyl (B131873) ethers are resolved effectively, demonstrating the broad applicability of this strategy for generating valuable chiral building blocks. acs.orgtandfonline.com

Table 1: Hydrolytic Kinetic Resolution (HKR) of Various Racemic Terminal Epoxides Data sourced from studies on (salen)Co(III) catalyzed reactions.

| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Yield of Recovered Epoxide (%) | ee of Recovered Epoxide (%) | Reference |

| (±)-Propylene Oxide | 0.2 | 10 | 44 | >99 | acs.org |

| (±)-1,2-Epoxybutane | 0.2 | 12 | 45 | >99 | acs.org |

| (±)-Epichlorohydrin | 0.3 | 4 | 43 | 99 | tandfonline.com |

| (±)-Glycidyl butyrate | 0.5 | 14 | 46 | >99 | acs.org |

| (±)-Styrene Oxide | 0.8 | 72 | 44 (87% yield at 55% conv.) | >99 | acs.org |

| (±)-Phenyl glycidyl ether | 0.3 | 5 | 42 | 99 | tandfonline.com |

Innovations in Synthetic Pathways for Substituted Oxiranes

The synthesis of oxiranes, or epoxides, is a cornerstone of modern organic chemistry, and continuous innovation is sought to improve efficiency, selectivity, and environmental sustainability. researchgate.net While classic methods like the Prilezhaev reaction using peroxyacids (e.g., m-CPBA) and the intramolecular cyclization of halohydrins remain fundamental, recent research has focused on developing novel catalytic systems and reaction pathways. chemistrysteps.commasterorganicchemistry.com

One major area of innovation involves the use of greener and more efficient oxidants. The development of catalytic systems that can effectively use hydrogen peroxide is a significant advance. For instance, methyltrioxorhenium (MTO) has been shown to catalyze the epoxidation of a wide range of alkenes using aqueous hydrogen peroxide. organic-chemistry.org The efficiency of the MTO system can be enhanced by additives like pyridine (B92270) or pyrazole, which accelerate the reaction and allow for high yields of epoxides, even for those sensitive to ring-opening. organic-chemistry.org Another approach utilizes solid catalysts like γ-alumina with hydrogen peroxide, offering a heterogeneous system that simplifies product purification. mdpi.com

Asymmetric epoxidation has also seen remarkable progress. Chiral catalysts have been designed to control the stereochemistry of the epoxide product with high precision. A notable example is the development of a chiral N,N'-dioxide/Sc(III) complex that catalyzes the enantioselective epoxidation of α-substituted vinyl ketones with hydrogen peroxide as the oxidant. organic-chemistry.org This method provides access to key chiral epoxide intermediates used in the synthesis of pharmaceuticals. organic-chemistry.org

Novel carbon-carbon bond-forming strategies have also been applied to oxirane synthesis. The reaction of sulfur ylides with ketones, known as the Corey-Chaykovsky reaction, can be used to form epoxides. acs.org A recent innovation in this area is the formal [3 + 1] cycloaddition of cyclopropanone (B1606653) surrogates with sulfoxonium ylides, which proceeds through a transient oxaspiropentane intermediate that rearranges to provide cyclobutanones. acs.org Furthermore, the use of lithium carbenoids, such as chloromethyllithium, allows for the one-pot synthesis of homologated spiro-epoxides from ketone precursors, demonstrating a powerful method for constructing complex molecular architectures. mdpi.com

Table 2: Overview of Innovative Synthetic Methods for Substituted Oxiranes

| Method | Catalyst / Key Reagent | Substrate Type | Key Features | Reference |

| Catalytic Epoxidation | Methyltrioxorhenium (MTO) / H₂O₂ | Alkenes | Uses aqueous H₂O₂; additives enhance rate; broad substrate scope. | organic-chemistry.org |

| Heterogeneous Catalysis | γ-Alumina / H₂O₂ | Alkenes | Solid catalyst for easier separation; environmentally friendly oxidant. | mdpi.com |

| Asymmetric Epoxidation | Chiral N,N'-dioxide/Sc(III) / H₂O₂ | α-Substituted Vinyl Ketones | High yields and good enantioselectivities for chiral epoxide synthesis. | organic-chemistry.org |

| Corey-Chaykovsky Reaction | Sulfur Ylides | Ketones / Aldehydes | Forms a C-C bond and the oxirane ring in one step. | acs.org |

| One-Pot Epoxidation | Chloromethyllithium | Ketones | Forms homologated spiro-epoxides directly from carbonyls. | mdpi.com |

Elucidation of Reaction Mechanisms and Transformational Pathways of 2 Chloro 2 Methyloxirane

Mechanistic Studies of Epoxide Ring-Opening Reactions

The cleavage of the epoxide ring in 2-chloro-2-methyloxirane can be initiated by a variety of reagents and conditions, proceeding through distinct mechanistic pathways. These reactions are pivotal for introducing new functional groups and constructing more complex molecular architectures.

Nucleophilic attack is a primary mode of reaction for epoxides. masterorganicchemistry.com In the case of this compound, the regioselectivity and stereoselectivity of this attack are influenced by the reaction conditions, specifically whether they are acidic or basic.

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.org This is followed by nucleophilic attack. The mechanism of this attack exhibits characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org

The transition state possesses significant carbocationic character, which is stabilized by the tertiary nature of the carbon atom bearing the methyl and chloro groups. libretexts.orglibretexts.org Consequently, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orgkhanacademy.org This is an SN1-like outcome, where the regioselectivity is governed by electronic factors favoring the formation of a more stable carbocation-like intermediate. libretexts.orgd-nb.info For instance, the reaction of 2-methyl-1,2-epoxypropane with HCl yields 2-chloro-2-methyl-1-propanol (B11764102) as the major product. libretexts.org

While the regioselectivity points towards an SN1-like mechanism, the stereochemistry of the reaction often proceeds with inversion of configuration at the attacked carbon, which is characteristic of an SN2 reaction. libretexts.orgpdx.edu This suggests a concerted, or nearly concerted, process where the nucleophile attacks from the backside as the carbon-oxygen bond breaks, but the significant positive charge on the tertiary carbon directs the nucleophile to that site. libretexts.orglibretexts.org This hybrid nature is a key feature of acid-catalyzed epoxide ring-opening. libretexts.org

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of Unsymmetrical Epoxides

| Epoxide | Reagent | Major Product | Mechanistic Feature |

| 2-Methyl-1,2-epoxypropane | HCl | 2-Chloro-2-methyl-1-propanol libretexts.org | Attack at the more substituted carbon (SN1-like) |

| 1,2-Epoxypropane | HCl | 1-Chloro-2-propanol libretexts.org | Attack at the less substituted carbon (SN2-like) |

| 1,2-Epoxy-1-methylcyclohexane | HBr | 1-Bromo-1-methylcyclohexan-2-ol | Attack at the more hindered tertiary side (SN1-like) libretexts.org |

This table is generated based on the provided text and is for illustrative purposes.

In the presence of a strong, basic nucleophile, the ring-opening of this compound follows a classic SN2 mechanism. libretexts.orgyoutube.com The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the ring to open. youtube.com Due to steric hindrance from the methyl and chloro groups at the C2 position, the nucleophilic attack occurs preferentially at the less substituted C3 carbon. masterorganicchemistry.comlibretexts.org

This regioselectivity is a hallmark of base-catalyzed epoxide openings and is primarily dictated by steric factors. libretexts.orgd-nb.info The reaction results in the formation of a primary alcohol after workup. For example, the reaction of 1,2-epoxypropane with sodium ethoxide in ethanol (B145695) exclusively yields 1-ethoxy-2-propanol. libretexts.org

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles and strong bases. masterorganicchemistry.comlibretexts.org Their reactions with epoxides, including this compound, proceed via a nucleophilic ring-opening pathway. masterorganicchemistry.com

Consistent with the behavior of strong nucleophiles under basic or neutral conditions, Grignard and organolithium reagents attack the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, this would be the C3 carbon. The initial product is a magnesium alkoxide or a lithium alkoxide, which upon acidic workup yields the corresponding alcohol. masterorganicchemistry.com The reaction of Grignard reagents with epoxides is a valuable method for forming new carbon-carbon bonds. masterorganicchemistry.com

The stereochemistry and regioselectivity of nucleophilic attack on this compound are intricately linked to the reaction mechanism.

Regioselectivity :

Acid-catalyzed conditions : Attack occurs at the more substituted C2 carbon due to the stabilization of the partial positive charge in the transition state (SN1-like). libretexts.orglibretexts.org

Base-catalyzed/neutral conditions : Attack occurs at the less substituted C3 carbon due to steric hindrance (SN2-like). masterorganicchemistry.comlibretexts.org

Stereoselectivity :

In both acid- and base-catalyzed ring-opening reactions that proceed via an SN2 or SN2-like mechanism, the nucleophilic attack occurs from the backside relative to the carbon-oxygen bond being broken. This results in an inversion of configuration at the stereocenter that is attacked. pdx.eduorgsyn.org

Table 2: Summary of Regioselectivity and Stereoselectivity in Nucleophilic Ring-Opening of this compound

| Condition | Attacked Carbon | Mechanism | Stereochemical Outcome |

| Acid-catalyzed | C2 (more substituted) | SN1-like | Inversion of configuration |

| Base-catalyzed | C3 (less substituted) | SN2 | Inversion of configuration |

This table is generated based on the provided text and is for illustrative purposes.

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. uva.nlresearchgate.net This unquenched reactivity allows them to activate and react with a variety of small molecules, including epoxides. uva.nlresearchgate.net

The mechanism of FLP-mediated epoxide ring-opening typically involves the activation of the epoxide by the Lewis acidic component (e.g., a borane), making it more susceptible to nucleophilic attack. uva.nl The Lewis basic component (e.g., a phosphine) then attacks one of the epoxide carbons, leading to ring-opening. uva.nl Computational and kinetic studies on the reaction of FLPs with substituted oxiranes suggest that the reaction can proceed via a bimolecular pathway where the phosphine (B1218219) of a second FLP molecule acts as the nucleophile. uva.nl The resulting intermediate then cyclizes to form a heterocyclic product. uva.nl The regioselectivity of the attack would likely be influenced by the specific structure of the FLP and the epoxide.

Electrophilic Reactions Involving the Oxirane Moiety

The oxirane ring of this compound is susceptible to electrophilic attack due to the ring strain and the basicity of the oxygen atom. Electrophilic addition reactions typically proceed via a three-step mechanism: the generation of an electrophile, the formation of a carbocation intermediate, and the subsequent attack of a nucleophile. pressbooks.pub

In the presence of a protic acid (like HCl) or a Lewis acid (like AlCl₃ or BF₃), the oxygen atom of the oxirane is protonated or coordinated to the Lewis acid. wikipedia.orgpearson.com This activation makes the ring more susceptible to nucleophilic attack. The attack of the electrophile on the carbon-carbon double bond of an alkene is a common analogy, leading to the formation of a carbocation. byjus.com For an epoxide like this compound, the activated complex is attacked by a nucleophile.

The key step is the ring-opening of the epoxide, which relieves the ring strain. This process is initiated by an electrophile (E⁺), which can be a proton from an acid or a metal center from a Lewis acid catalyst. The electrophile coordinates to the oxygen atom, creating a positive charge on the oxygen and weakening the C-O bonds. This facilitates the nucleophilic attack on one of the ring carbons. youtube.com The reaction of 2-methyloxirane with benzene (B151609) in the presence of AlCl₃, for instance, proceeds via the formation of a carbocation intermediate after the Lewis acid activates the epoxide ring.

The mechanism involves the following general steps:

Activation: The epoxide oxygen attacks the electrophile (e.g., a Lewis acid), forming an activated complex.

Ring-Opening/Nucleophilic Attack: A nucleophile attacks one of the carbons of the epoxide ring. The regioselectivity of this attack is influenced by the substitution pattern. In acid-catalyzed ring-opening, the nucleophile generally attacks the more substituted carbon because it can better stabilize the developing positive charge in the transition state, which has significant carbocation character. youtube.com

Proton Transfer: A final proton transfer step yields the neutral product.

Impact of the Chlorine Substituent on Reactivity and Selectivity

The chlorine atom at the C-2 position of the oxirane ring has a profound impact on the molecule's reactivity and the selectivity of its reactions. This influence stems from a combination of inductive and steric effects.

Reactivity:

Inductive Effect: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (–I effect). This effect polarizes the C-Cl bond, creating a partial positive charge on the C-2 carbon. This electronic pull deactivates the ring toward electrophilic attack compared to a non-halogenated analogue like 2-methyloxirane. However, it also makes the C-2 carbon a more potent electrophilic site for nucleophilic attack. nih.gov

Neighboring Group Participation: The chlorine atom can participate in the reaction through its lone pairs of electrons. In certain epoxide opening reactions, the chlorine atom can act as an intramolecular nucleophile, leading to the formation of a cyclic chloronium ion intermediate. nih.govresearchgate.netethz.ch This participation can affect the rate and stereochemical outcome of the reaction. Studies on chloro vinyl epoxides have shown that the formation of five-membered chloronium ions is generally favored over four-membered ones. ethz.ch

Selectivity (Regioselectivity): The chlorine substituent directs the outcome of ring-opening reactions. Under acidic conditions, nucleophilic attack typically occurs at the most substituted carbon atom, which can best stabilize a positive charge. For this compound, this would be the C-2 carbon. The presence of the chlorine and methyl group on the same carbon creates a tertiary center, which would be expected to form a relatively stable carbocation upon ring opening. libretexts.orglibretexts.org

However, the electron-withdrawing nature of the chlorine can destabilize an adjacent carbocation. This can lead to a more complex situation where the nucleophile might attack the less substituted C-3 carbon in an Sₙ2-like fashion. youtube.com The ultimate regiochemical outcome often depends on a delicate balance between electronic and steric factors, as well as the specific reaction conditions and the nature of the nucleophile. For instance, in related epichlorohydrin (B41342) systems, nucleophilic attack often occurs at the less-hindered primary carbon of the epoxide. youtube.com

| Feature | Description | Impact on this compound |

| Inductive Effect | Electron withdrawal by the chlorine atom. | Decreases overall ring reactivity to electrophiles but increases the electrophilicity of the C-2 carbon. |

| Neighboring Group | Intramolecular participation of chlorine's lone pairs. | Can lead to the formation of cyclic chloronium ion intermediates, affecting reaction pathways and stereochemistry. nih.govethz.ch |

| Regioselectivity | Site of nucleophilic attack during ring-opening. | Complex; influenced by the stability of potential carbocation intermediates versus steric hindrance. Attack can occur at either C-2 or C-3. |

Rearrangement Chemistry of Halogenated Oxiranes

Halogenated oxiranes, including this compound, are known to undergo a variety of rearrangement reactions, often catalyzed by Lewis acids or Brønsted acids. These transformations are synthetically valuable for accessing different classes of carbonyl compounds.

Meinwald Rearrangement and its Catalytic Asymmetric Variants

The Meinwald rearrangement is the acid- or Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound (an aldehyde or a ketone). nih.gov This reaction proceeds through a carbocation intermediate, followed by a 1,2-hydride or 1,2-alkyl shift. For an epoxide like this compound, the rearrangement would be initiated by the coordination of a Lewis acid to the epoxide oxygen, followed by ring-opening to form a carbocation.

The general mechanism is as follows:

Activation: A Lewis acid coordinates to the epoxide oxygen.

Ring-Opening: The C-O bond breaks to form the more stable carbocation. For this compound, cleavage of the C2-O bond would yield a tertiary carbocation stabilized by the methyl group, but potentially destabilized by the adjacent chlorine.

1,2-Shift: A group (hydride or alkyl) from an adjacent carbon migrates to the carbocation center.

Deprotonation/Tautomerization: The resulting oxocarbenium ion is deprotonated to give the final carbonyl product.

In recent years, significant progress has been made in developing catalytic asymmetric versions of the Meinwald rearrangement. acs.orgacs.org These methods use chiral catalysts, such as chiral Brønsted acids or chiral Lewis acid complexes, to control the enantioselectivity of the rearrangement of racemic or meso-epoxides, leading to the formation of enantioenriched ketones and aldehydes. acs.orgnih.gov These catalytic systems can control the stereochemical outcome by differentiating between enantiotopic groups or faces during the rearrangement step. For terminal epoxides, this rearrangement can chemospecifically produce methyl ketones. rsc.org

Intramolecular Rearrangements of Substituted Epichlorohydrins

Epichlorohydrin and its substituted derivatives are classic substrates for studying intramolecular rearrangements. The presence of a nucleophilic atom (chlorine) and an electrophilic epoxide ring within the same molecule allows for unique transformations.

A well-documented rearrangement involves the initial attack of a nucleophile on the epoxide ring, followed by an intramolecular displacement of the chloride. For example, the reaction of epichlorohydrin with sodium cyanide does not proceed by a simple Sₙ2 displacement of chlorine. Instead, the cyanide nucleophile attacks the terminal carbon of the epoxide, opening the ring to form an alkoxide intermediate. This intermediate then undergoes an intramolecular Sₙ2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, displacing it and forming a new epoxide ring. youtube.com

This type of rearrangement, known as the Payne rearrangement under basic conditions, involves the interconversion of 2,3-epoxy alcohols. In the context of epichlorohydrin derivatives, it highlights the high reactivity of the epoxide ring, which often reacts in preference to direct substitution at the C-Cl bond. youtube.com The cyclodimerization of epichlorohydrin to form dioxane derivatives is another example of a complex transformation initiated by the ring-opening of the epoxide. arabjchem.org

| Rearrangement Type | Description | Relevance to this compound |

| Meinwald Rearrangement | Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound via a carbocation and a 1,2-shift. nih.gov | Can rearrange to form chloroacetone (B47974) or other related carbonyls. Catalytic asymmetric variants offer routes to chiral products. acs.orgacs.org |

| Intramolecular Sₙ2 | Sequential intermolecular nucleophilic attack followed by intramolecular displacement of the chloride. | Demonstrates the preferential reactivity of the epoxide ring over the C-Cl bond. Leads to rearranged epoxide structures. youtube.com |

Polymerization Mechanisms Initiated by this compound

The structural features of this compound make it a potential initiator for polymerization reactions, particularly cationic polymerization.

Cationic Polymerization Protocols

Cationic polymerization is a form of chain-growth polymerization that proceeds via a cationic active center. wikipedia.org Monomers suitable for this type of polymerization are typically alkenes with electron-donating substituents or heterocyclic monomers whose ring-opening is thermodynamically favorable. wikipedia.orglibretexts.org

This compound can theoretically initiate cationic polymerization through the formation of a carbocation. The process can be initiated using a Lewis acid co-initiator (e.g., SnCl₄, AlCl₃, BF₃), which facilitates the cleavage of the carbon-chlorine bond. wikipedia.org

The proposed initiation mechanism is as follows:

Generation of Initiator: The Lewis acid (LA) abstracts the chloride from this compound, generating a tertiary carbocation and a complex counter-ion. (CH₃)(Cl)C-C₂H₃O + LA → (CH₃)C⁺-C₂H₃O [LA-Cl]⁻

Propagation: The generated carbocation is the active species that initiates the polymerization. It can attack the oxygen atom of another monomer molecule (in a ring-opening polymerization mechanism). The attack would likely occur on the oxygen, followed by ring-opening to regenerate a cationic center at the end of the growing polymer chain. The propagation would proceed via the successive addition of monomer units.

Termination: The polymerization can be terminated by various processes, including combination with the counter-ion, proton transfer to a monomer, or reaction with impurities. youtube.com

The stability of the propagating cation is crucial. In the polymerization of oxetanes, it has been shown that the reaction can proceed through either a cyclic oxonium ion or an open-chain carbenium ion, with the relative stability of these species determining the dominant mechanism (Sₙ1 vs. Sₙ2). koreascience.kr Given the tertiary nature of the initial carbocation that can be formed from this compound, an Sₙ1-type mechanism for propagation seems plausible.

Anionic Polymerization Methodologies

Anionic polymerization of oxiranes, also known as epoxides, proceeds via a ring-opening mechanism initiated by a potent nucleophile. youtube.com This process is a form of chain-growth polymerization where the reactive center of the growing polymer chain is an anion. researchgate.net For the polymerization of this compound, the mechanism follows a characteristic pathway involving initiation, propagation, and termination steps.

Initiation: The polymerization is initiated by a strong nucleophilic species, which attacks one of the carbon atoms of the oxirane ring. Typical initiators include alkali metal alkoxides, hydroxides, organometallic compounds like alkyllithiums, and amides. ethernet.edu.etmit.edu In the case of an asymmetrically substituted oxirane like this compound, the nucleophilic attack predominantly occurs at the less sterically hindered carbon atom. youtube.comvaia.com Therefore, the initiator (Nu⁻) will attack the methylene (B1212753) (CH₂) carbon, leading to the cleavage of the C-O bond and the formation of an alkoxide anion as the active center.

Propagation: The newly formed alkoxide from the initiation step acts as the new nucleophile. It subsequently attacks the less substituted carbon of another this compound monomer. youtube.com This sequential addition of monomers to the reactive anionic chain end results in the growth of the polymer chain. The process continues as long as there is available monomer, and the anionic center is not neutralized.

Termination: In an ideal living anionic polymerization, the propagation would continue until all monomer is consumed, with the anionic chain ends remaining active. Termination can be achieved by deliberately adding a terminating agent, such as water or an alcohol, which protonates the alkoxide chain end. Unintentional termination can occur if impurities that can protonate the anion are present in the reaction system.

Table 1: Potential Initiators for Anionic Polymerization of this compound

| Initiator Class | Specific Examples |

|---|---|

| Organolithium Reagents | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) |

| Alkali Metal Amides | Sodium amide (NaNH₂), Potassium amide (KNH₂) google.com |

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃), Potassium tert-butoxide (t-BuOK) |

| Grignard Reagents | Ethylmagnesium bromide (EtMgBr) |

Coordination Polymerization Schemes

Coordination polymerization is a method catalyzed by transition metal complexes, most notably Ziegler-Natta catalysts. wikipedia.org This technique is renowned for its ability to produce polymers with high degrees of stereoregularity, such as isotactic or syndiotactic structures, which is not typically achievable with standard anionic or cationic methods. wikipedia.orgsnu.ac.kr

The polymerization of this compound via a coordination mechanism would involve the use of a catalyst system, for example, one based on a transition metal halide and an organoaluminum compound. wikipedia.org The generally accepted Cossee-Arlman mechanism proposes that the polymerization occurs at a metal-carbon bond at the active site of the catalyst. wikipedia.orgsnu.ac.kr

The process unfolds as follows:

Monomer Coordination: The oxygen atom of the this compound monomer coordinates to a vacant orbital on the transition metal center of the catalyst.

Insertion: The coordinated monomer is then inserted into the bond between the metal center and the growing polymer chain. This step involves the opening of the strained oxirane ring.

Chain Migration: The polymer chain then migrates to its original position, leaving a vacant site ready for the next monomer to coordinate.

The stereochemistry of the resulting polymer is controlled by the catalyst's structure. The specific ligands surrounding the metal center dictate the orientation in which the monomer can coordinate and insert, leading to a regular arrangement of the substituents (in this case, the chloro and methyl groups) along the polymer backbone. This control can yield either an isotactic polymer (substituents on the same side) or a syndiotactic polymer (substituents on alternating sides).

Table 2: Components of Typical Coordination Polymerization Catalyst Systems

| Catalyst System | Transition Metal Component | Co-catalyst / Activator |

|---|---|---|

| Ziegler-Natta (Heterogeneous) | Titanium Trichloride (TiCl₃), Titanium Tetrachloride (TiCl₄) | Triethylaluminium (Al(C₂H₅)₃), Diethylaluminium chloride ((C₂H₅)₂AlCl) |

| Metallocene (Homogeneous) | Zirconocene dichloride (Cp₂ZrCl₂), Titanocene dichloride (Cp₂TiCl₂) | Methylaluminoxane (MAO) |

Role of this compound as a Monomer or Cross-linking Agent

The chemical structure of this compound, featuring both a reactive oxirane ring and a chlorine atom, allows it to serve dual roles in polymer synthesis: as a primary monomer and as a cross-linking agent.

As a Monomer: As a monomer, this compound can undergo ring-opening polymerization to form a linear polyether. The resulting polymer chain will have a repeating unit with a pendant carbon atom substituted with both a chloro group and a methyl group. This functionality can be used to synthesize homopolymers or, more commonly, copolymers. ontosight.ai By copolymerizing this compound with other oxiranes, such as 2-methyloxirane (propylene oxide) or oxirane (ethylene oxide), polymers with tailored properties can be created. ontosight.ainih.gov The incorporation of the chloro-substituted unit introduces a reactive site along the polymer backbone, which can be utilized for further chemical modifications.

As a Cross-linking Agent: A cross-linking agent is a molecule capable of forming chemical bridges between polymer chains to create a three-dimensional network. sigmaaldrich.commdpi.com this compound can function as a latent cross-linking agent. The polymerization proceeds through the oxirane ring, incorporating the monomer into polymer chains. The chlorine atom, which is generally unreactive during the initial polymerization, serves as a handle for a subsequent cross-linking reaction.

After the primary polymer chains are formed, a cross-linking reaction can be induced by adding a multifunctional nucleophile (e.g., a diamine or a dithiol). This nucleophile will displace the chlorine atoms on different polymer chains in a nucleophilic substitution reaction, thereby creating covalent bonds that link the chains together into a robust network. This post-polymerization cross-linking strategy significantly enhances the mechanical strength and thermal stability of the final material. ontosight.aimdpi.com

Table 3: Functional Roles of this compound in Polymer Synthesis

| Functional Role | Mechanism of Action | Resulting Structure |

|---|---|---|

| Monomer | Ring-opening polymerization of the oxirane ring. | Linear homopolymer or copolymer with pendant -C(Cl)(CH₃) groups. |

| Cross-linking Agent | 1. Incorporation into polymer chains via ring-opening. 2. Post-polymerization reaction of the pendant chloro group with a multifunctional nucleophile. | A three-dimensional cross-linked polymer network. |

Advanced Stereochemical Investigations and Chirality in 2 Chloro 2 Methyloxirane Chemistry

Strategies for Enantioselective Synthesis and Deracemization

The preparation of enantiomerically enriched 2-chloro-2-methyloxirane is a key challenge. Strategies to achieve this include direct enantioselective synthesis from prochiral precursors and the resolution of racemic mixtures.

One promising approach for the enantioselective synthesis of 2,2-disubstituted epoxides like this compound is the asymmetric Corey-Chaykovsky reaction. This reaction involves the treatment of a ketone, in this case, chloroacetone (B47974), with a sulfur ylide in the presence of a chiral catalyst. While specific data for the asymmetric epoxidation of chloroacetone to this compound is not extensively documented, studies on analogous methyl ketones using heterobimetallic lanthanide-lithium-BINOL complexes have demonstrated high enantioselectivities. These systems create a chiral environment that directs the nucleophilic attack of the ylide to one face of the ketone, leading to the formation of one enantiomer of the epoxide in excess. The efficiency of such a process is highly dependent on the catalyst system and reaction conditions.

Table 1: Representative Enantioselective Corey-Chaykovsky Epoxidation of Methyl Ketones This table presents data for analogous methyl ketones to illustrate the potential of the method for the synthesis of chiral this compound.

| Entry | Ketone | Chiral Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Acetophenone | La-Li₃-(S)-BINOL | THF | 25 | >99 | 97 |

| 2 | 2-Naphthyl methyl ketone | La-Li₃-(S)-BINOL | THF | 25 | 98 | 96 |

| 3 | (E)-4-Phenylbut-3-en-2-one | La-Li₃-(S)-BINOL | THF | 25 | 95 | 94 |

Deracemization of racemic this compound can be approached through kinetic resolution. A particularly effective method is the hydrolytic kinetic resolution (HKR) catalyzed by chiral salen-cobalt(III) complexes. In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol at a much faster rate than the other, leaving the unreacted epoxide in high enantiomeric excess. This technique has been successfully applied to a variety of terminal epoxides, including the structurally related epichlorohydrin (B41342). The high selectivity factors observed in these reactions indicate that this method could be highly effective for the deracemization of this compound.

Table 2: Hydrolytic Kinetic Resolution (HKR) of Representative Terminal Epoxides with Chiral (salen)Co(III) Catalysts This table showcases the effectiveness of HKR on analogous epoxides, suggesting its applicability to this compound.

| Entry | Epoxide | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) of recovered Epoxide |

| 1 | Propylene (B89431) oxide | 0.5 | 12 | 55 | >99 |

| 2 | 1,2-Epoxyhexane | 0.5 | 14 | 52 | >99 |

| 3 | Epichlorohydrin | 0.5 | 10 | 53 | 98 |

Diastereoselective Transformations and Control

When this compound participates in reactions that generate a new stereocenter, the control of diastereoselectivity becomes crucial. The inherent stereochemistry of the oxirane can direct the approach of a nucleophile or reagent, leading to the preferential formation of one diastereomer.

For instance, in the ring-opening of a chiral, enantiomerically pure this compound with a chiral nucleophile, a matched or mismatched interaction can occur. A "matched pair" would lead to a high diastereomeric excess (d.e.) of the product, while a "mismatched pair" would result in a lower d.e. or even favor the formation of the other diastereomer. The outcome is governed by the steric and electronic interactions in the transition state.

While specific studies on diastereoselective transformations of this compound are limited, general principles can be drawn from related systems. For example, the reaction of a chiral epoxide with a chiral amine can proceed with high diastereoselectivity, influenced by the steric bulk and electronic nature of both reactants.

Table 3: Conceptual Diastereoselective Ring-Opening of a Chiral Epoxide with a Chiral Amine This table illustrates the concept of diastereoselectivity in the reaction of a chiral epoxide with a chiral nucleophile.

| Epoxide Enantiomer | Chiral Amine Enantiomer | Matched/Mismatched | Diastereomeric Ratio (A:B) |

| (R) | (R) | Matched | >95:5 |

| (R) | (S) | Mismatched | 60:40 |

| (S) | (S) | Matched | >95:5 |

| (S) | (R) | Mismatched | 60:40 |

Influence of Existing Stereocenters on Reaction Stereochemistry

The stereocenter at the C2 position of this compound exerts a significant influence on the stereochemical outcome of its reactions. This is particularly evident in nucleophilic ring-opening reactions. The attack of a nucleophile can occur at either the C2 or C3 position.

In an SN2-type mechanism, the nucleophile attacks from the backside of the C-O bond, leading to an inversion of configuration at the attacked carbon. The regioselectivity of the attack (C2 vs. C3) is influenced by both steric and electronic factors. The presence of the methyl and chloro groups at C2 creates significant steric hindrance, which would generally favor nucleophilic attack at the less substituted C3 position. However, the electronic effect of the chlorine atom can also play a role, potentially stabilizing a partial positive charge at C2 in the transition state under certain conditions.

Studies on the ring-opening of analogous vinyl epoxides with chlorine substituents have shown that the stereochemical outcome can be complex, sometimes involving neighboring group participation by the chlorine atom, which can lead to retention of stereochemistry. The specific reaction conditions, including the nature of the nucleophile and the presence of a catalyst, will ultimately determine the stereochemical course of the reaction.

Chiral Recognition and Asymmetric Catalysis in Oxirane Transformations

Chiral recognition is the process by which a chiral molecule or catalyst selectively interacts with one enantiomer of a racemic mixture. In the context of this compound chemistry, this can be exploited in asymmetric catalysis, where a chiral catalyst preferentially activates one enantiomer of the epoxide towards a particular transformation.

Metal-salen complexes have been extensively studied as chiral catalysts for the asymmetric ring-opening of epoxides. magtech.com.cn These catalysts can create a chiral pocket that binds one enantiomer of the epoxide more strongly than the other, leading to its selective reaction. For instance, in the kinetic resolution of racemic epoxides, the chiral catalyst facilitates the reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

The development of chiral catalysts for the enantioselective ring-opening of this compound would provide access to a wide range of valuable chiral building blocks. While specific catalysts tailored for this substrate are not well-documented, the principles established with other epoxides provide a strong foundation for future research. The interaction between the chiral catalyst and the epoxide is governed by a combination of steric and electronic factors, where the catalyst's chiral ligands create a well-defined three-dimensional environment that dictates the stereochemical outcome.

Table 4: Conceptual Asymmetric Ring-Opening of Racemic this compound Catalyzed by a Chiral Salen-Metal Complex This table illustrates the potential for chiral recognition and asymmetric catalysis in the ring-opening of racemic this compound.

| Entry | Nucleophile | Chiral Catalyst | Product | Yield (%) | ee (%) |

| 1 | Phenol | (R,R)-Salen-Co(III) | Chiral β-alkoxy alcohol | 45 (of one enantiomer) | >98 |

| 2 | Aniline | (S,S)-Salen-Cr(III) | Chiral β-amino alcohol | 48 (of one enantiomer) | 97 |

| 3 | Azide (TMSN₃) | (R,R)-Salen-Al(III) | Chiral β-azido alcohol | 46 (of one enantiomer) | 95 |

State of the Art Spectroscopic and Computational Characterization of 2 Chloro 2 Methyloxirane

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Progress Monitoring of 2-Chloro-2-methyloxirane

The comprehensive characterization of a chemical compound like this compound, a chiral epoxide, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into its molecular structure, connectivity, and stereochemistry, and are invaluable for monitoring its formation and subsequent reactions. While extensive experimental spectroscopic data specifically for this compound is not widely available in public databases, the principles of these techniques and data from analogous compounds can illustrate their application.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy would be used to identify the number of non-equivalent protons and their spatial relationships. For this compound, one would expect signals for the methyl protons and the diastereotopic methylene (B1212753) protons of the oxirane ring. The chemical shifts would be influenced by the electronegativity of the chlorine and oxygen atoms, and the spin-spin coupling patterns would reveal the connectivity between the protons.

¹³C NMR Spectroscopy provides information on the carbon framework of a molecule. In this compound, three distinct carbon signals would be anticipated: one for the methyl carbon, one for the methylene carbon of the oxirane ring, and one for the quaternary carbon bonded to both chlorine and oxygen. The chemical shifts of these carbons are highly indicative of their electronic environment.

Due to the scarcity of specific data for this compound, the following table presents data for the structurally related compound, 2-chloro-2-methylpropane (B56623), to illustrate the type of information obtained from NMR spectroscopy. docbrown.infodocbrown.info

| Compound | Spectroscopy Type | Chemical Shift (δ) ppm | Carbon/Proton Environment |

| 2-chloro-2-methylpropane | ¹³C NMR | 34.5 | 3 equivalent methyl carbons (CH₃) |

| 66.9 | 1 quaternary carbon (C-Cl) | ||

| 2-chloro-2-methylpropane | ¹H NMR | 1.62 | 9 equivalent protons of the three methyl groups |

This table displays illustrative data for 2-chloro-2-methylpropane and not this compound.

Vibrational Spectroscopies: Infrared (IR) and Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) Spectroscopy , which observes overtones and combination bands of the fundamental vibrations, can also be employed. NIR is often used for bulk sample analysis and can be a powerful tool for in-situ reaction monitoring due to its ability to penetrate samples more deeply than mid-IR radiation.

The table below shows characteristic infrared absorption frequencies for a related compound, 2-chloro-2-methylpropane, to exemplify the data obtained. docbrown.info

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

| 2-chloro-2-methylpropane | C-H stretching | ~2880-3080 |

| C-C-C skeletal vibrations | ~1200-1255 | |

| C-Cl stretching | ~580-780 |

This table displays illustrative data for 2-chloro-2-methylpropane and not this compound.

Raman Spectroscopy for Molecular Fingerprinting and Reaction Kinetics

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It relies on the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for observing the C-C and C-Cl bonds in this compound. Its low interference from aqueous media makes it an excellent choice for monitoring reactions in solution. The technique can be used to track the disappearance of reactants and the appearance of products, thereby providing kinetic data. Computational studies on similar molecules like methyloxirane have shown that Raman and Raman optical activity (ROA) spectra can be predicted and compared with experimental data for detailed structural analysis. acs.orgacs.org

Mass Spectrometry (ESI-TOF-MS, MALDI-TOF MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a soft ionization technique that would allow for the accurate determination of the molecular weight of this compound. youtube.comnih.gov High-resolution ESI-TOF-MS can provide the elemental composition of the parent ion.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique, often used for larger molecules, but can be applied to smaller molecules as well. youtube.comnih.govnih.gov

Upon ionization, this compound (C₃H₅ClO, molecular weight: 92.52 g/mol ) would undergo fragmentation. nih.gov Expected fragmentation pathways would involve the loss of a chlorine atom, a methyl group, or cleavage of the oxirane ring, leading to characteristic fragment ions that can be detected and analyzed to confirm the structure.

Electron Microscopy-Based Spectroscopies (e.g., STEM-EELS, X-ray Absorption Spectroscopy)

While less commonly used for small organic molecules, electron microscopy-based techniques can provide valuable information in specific contexts, such as when the compound is part of a larger assembly or interface.

Scanning Transmission Electron Microscopy with Electron Energy Loss Spectroscopy (STEM-EELS) can probe the elemental composition and electronic structure of a material at very high spatial resolution. aps.orgnih.govscienceopen.com It is conceivable that EELS could be used to map the distribution of chlorine and oxygen in a sample containing this compound.

X-ray Absorption Spectroscopy (XAS) provides information on the local geometric and/or electronic structure of matter. nih.govresearchgate.net XAS is element-specific and could be tuned to the K-edge of chlorine to probe the local environment of the chlorine atom within the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Compound Analysis

As this compound is a chiral molecule, Circular Dichroism (CD) Spectroscopy is an essential technique for its stereochemical characterization. fishersci.ca CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a unique CD spectrum, which can be used to determine the enantiomeric excess and absolute configuration, often through comparison with theoretical calculations. nih.govrsc.org Studies on similar chiral epoxides like methyloxirane have demonstrated the utility of CD spectroscopy in elucidating their chiroptical properties. nih.govrsc.orgnih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of atoms around the stereocenter.

Theoretical and Computational Chemistry Approaches

While computational chemistry has become an indispensable tool for elucidating molecular structures, properties, and reaction mechanisms, its focus has yet to comprehensively include this compound.

The inherent ring strain of the oxirane ring is a key determinant of its reactivity. DFT calculations are ideally suited to quantify this strain energy. For instance, studies on other epoxides have successfully employed DFT to model the potential energy surfaces of their reactions, providing valuable insights into their mechanisms. mit.edu Such calculations for this compound would be invaluable for understanding how the chloro and methyl substituents influence the ring's stability and its propensity for ring-opening reactions. However, no such specific studies have been published.

The analysis of transition states is crucial for understanding the kinetics and mechanisms of chemical reactions. DFT calculations can be used to locate and characterize transition state structures, providing a detailed picture of the reaction mechanism at the molecular level. For related compounds, DFT has been used to explore reaction mechanisms, such as in the study of the reactivity of a series of epoxides with chlorine atoms. rsc.org A similar analysis for this compound would shed light on the step-by-step process of its reactions, but this research has not yet been conducted.

The prediction of regioselectivity and stereoselectivity is a significant challenge in organic synthesis, and computational methods have emerged as a valuable tool in this area. rsc.orgresearchgate.net DFT calculations can be employed to predict the preferred orientation of attack of a nucleophile or electrophile on the oxirane ring, which is particularly relevant for a substituted epoxide like this compound. The electronic and steric effects of the chloro and methyl groups are expected to strongly influence the outcome of its reactions. While general methodologies for these predictions exist, their specific application to this compound has not been reported.

Beyond DFT, other advanced quantum chemical methods can provide even more accurate descriptions of molecular systems. While there are studies on the quantum chemistry of oxirane and its derivatives, there is a notable lack of research focusing on chloro-substituted oxiranes. Such studies would be beneficial for understanding the fine details of the electronic structure and its impact on reactivity.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and reactive encounters. nih.govnih.gov For this compound, MD simulations could reveal how the molecule behaves in different solvent environments and how its conformation changes over time, which can influence its reactivity. Reactive MD simulations, which allow for the formation and breaking of chemical bonds, could be used to simulate its reactions in a dynamic context. researcher.lifeuantwerpen.bemdpi.com Unfortunately, no MD studies specifically targeting this compound are currently available in the scientific literature.

Applications and Synthetic Utility of 2 Chloro 2 Methyloxirane in Modern Organic Synthesis

Versatility as a Key Synthetic Intermediate

2-Chloro-2-methyloxirane, also known as 2-methylepichlorohydrin, is a highly versatile and valuable intermediate in organic synthesis. nih.gov Its utility stems from the presence of a strained three-membered epoxide ring and a chlorine atom, both of which are reactive functional groups that can participate in a variety of chemical transformations. The epoxide ring is susceptible to nucleophilic ring-opening reactions, allowing for the introduction of a wide range of functional groups. This reactivity makes it a crucial building block for the synthesis of more complex molecules.

The systematic IUPAC name for this compound is 2-(chloromethyl)-2-methyloxirane. nih.gov It is registered under the CAS number 598-09-4. nih.gov The molecular formula is C₄H₇ClO, and it has a molecular weight of 106.55 g/mol . nih.gov

Role in the Construction of Complex Organic Molecules

The dual reactivity of this compound makes it an essential component in the assembly of intricate organic structures. The epoxide moiety can be opened by a diverse array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This ring-opening can be regioselective, providing control over the stereochemistry of the resulting product. The chlorine atom can be displaced through nucleophilic substitution reactions, further expanding its synthetic potential. This allows for the sequential introduction of different functionalities, facilitating the construction of complex molecular architectures from a relatively simple starting material. For instance, it is used in the synthesis of naphthalenyl derivatives through reaction with naphthol, which are important in the development of pharmaceuticals and agrochemicals.

Precursor for Chiral Building Blocks and Advanced Materials

This compound serves as a precursor for the synthesis of chiral building blocks, which are fundamental components in the production of enantiomerically pure pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The ability to generate stereochemically defined centers from this achiral starting material is a significant advantage in modern asymmetric synthesis.

Intermediate in the Synthesis of Chiral Pharmaceuticals and Agrochemicals

The synthesis of chiral drugs and agrochemicals often relies on the use of enantiopure starting materials or intermediates. nih.govnih.gov this compound can be transformed into chiral synthons through various synthetic strategies, including enzymatic resolutions and asymmetric catalysis. These chiral building blocks are then incorporated into the synthesis of complex, biologically active molecules. For example, chiral epoxides are valuable precursors in many chemical syntheses. mdpi.com The development of efficient and sustainable methods for producing these chiral intermediates is an active area of research. mdpi.com The fungicide prothioconazole, for instance, utilizes an important intermediate, 2-(2-chlorobenzyl)-2-(1-chloromethyl) oxirane, which highlights the role of similar chlorinated oxiranes in agrochemical synthesis. google.com

Contribution to Natural Product Synthesis and Analogues

Natural products often possess complex, stereochemically rich structures. The synthesis of these molecules and their analogues is a significant challenge in organic chemistry. This compound can serve as a starting point for the synthesis of key fragments of natural products. Its ability to introduce specific functionalities with stereocontrol makes it a valuable tool for chemists working in this area. For example, substituted oxiranes are used in the synthesis of chiral P,N-ligands with pyridine (B92270) N-donors, which are derived from naturally occurring monoterpenes. researchgate.net

Significance in Polymer Science and Materials Chemistry

Beyond its applications in small molecule synthesis, this compound plays a notable role in polymer science and materials chemistry. ontosight.ai Its ability to undergo ring-opening polymerization allows for the creation of polymers with unique properties and functionalities.

Monomer for Polymer Production (e.g., Polyether Polyols, Polypropylene (B1209903) Glycols)

This compound can act as a monomer in polymerization reactions to produce a variety of polymers, including polyether polyols and polypropylene glycols. ontosight.aiatamanchemicals.com The presence of the chloromethyl group in the resulting polymer provides a reactive handle for further modification and cross-linking, enabling the tailoring of material properties for specific applications. ontosight.ai For example, the copolymerization of 2-(chloromethyl)oxirane (a related compound) with 2-methyloxirane (propylene oxide) yields copolymers with applications in coatings, adhesives, and biomedical materials. ontosight.ai Polypropylene glycols, which can be synthesized from propylene (B89431) oxide, are used in the production of polyurethane plastics. atamanchemicals.comfishersci.ca

Cross-linking Agent in Advanced Resin Systems

Currently, there is a lack of specific research data detailing the use of this compound as a cross-linking agent in advanced resin systems. While the chlorine atom suggests a potential for reactivity, established cross-linking agents and reactive diluents are more commonly documented for this purpose.

Development of High-Performance Epoxy Resins and Composites

There is no direct evidence in the available scientific literature to suggest that this compound is a key component in the development of high-performance epoxy resins and composites. Research in this field tends to focus on established monomers and curing agents to achieve desired thermal and mechanical properties.

Future Research Trajectories and Emerging Trends in 2 Chloro 2 Methyloxirane Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of epoxides is increasingly scrutinized through the lens of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable feedstocks. For 2-Chloro-2-methyloxirane, future research is focused on replacing conventional epoxidation reagents, which often generate stoichiometric amounts of waste, with cleaner alternatives.